molecular formula C3H9ClN2O2 B6355281 2-Amino-3-hydroxypropanamide hydrochloride CAS No. 89170-23-0

2-Amino-3-hydroxypropanamide hydrochloride

Cat. No.: B6355281
CAS No.: 89170-23-0
M. Wt: 140.57 g/mol
InChI Key: VURWDDZIWBGXCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxypropanamide hydrochloride typically involves the reaction of serine with ammonia in the presence of hydrochloric acid. The reaction conditions often include maintaining an inert atmosphere and room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound is generally produced under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxypropanamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

Mechanism of Action

Properties

IUPAC Name

2-amino-3-hydroxypropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c4-2(1-6)3(5)7;/h2,6H,1,4H2,(H2,5,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURWDDZIWBGXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984029
Record name 2-Amino-3-hydroxypropanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65414-74-6, 65414-73-5
Record name (S)-2-Amino-3-hydroxypropionamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065414746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC206312
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-3-hydroxypropanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-3-hydroxypropionamide hydrochloride
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